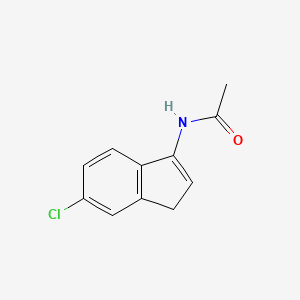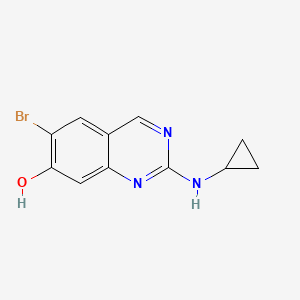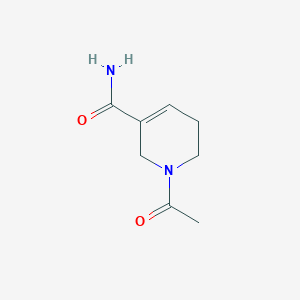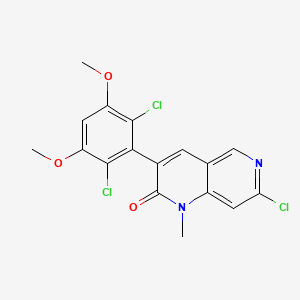
Methyl 4-(pyrazin-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(pyrazin-2-yl)benzoate:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyrazin-2-yl)benzoate typically involves the reaction of 4-(pyrazin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
化学反应分析
Types of Reactions: Methyl 4-(pyrazin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-(pyrazin-2-yl)benzoic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: 4-(pyrazin-2-yl)benzoic acid
Reduction: Corresponding alcohol or amine derivatives
Substitution: Halides or nitro derivatives
科学研究应用
Chemistry: Methyl 4-(pyrazin-2-yl)benzoate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use as a therapeutic agent.
Medicine: In medicinal chemistry, this compound is investigated for its potential to inhibit specific enzymes or receptors involved in disease processes. Its derivatives are being evaluated for their efficacy in treating various conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism by which Methyl 4-(pyrazin-2-yl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit the growth of cancer cells by targeting specific molecular pathways.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or protein function.
Anticancer Activity: Inhibits specific enzymes or receptors involved in cancer cell proliferation.
相似化合物的比较
Methyl 4-(pyridin-2-yl)benzoate
Methyl 4-(thiazol-2-yl)benzoate
Methyl 4-(imidazol-1-yl)benzoate
Uniqueness: Methyl 4-(pyrazin-2-yl)benzoate is unique due to its specific structural features and reactivity profile. Its pyrazin-2-yl group imparts distinct chemical properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
methyl 4-pyrazin-2-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-9(3-5-10)11-8-13-6-7-14-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEFBBDWEVNZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B15356200.png)
![propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
![7-Methoxy-1-(2-methoxyethyl)pyrrolo[3,2-b]pyridine](/img/structure/B15356214.png)
![7-chloro-2-methylBenzo[b]thiophene](/img/structure/B15356220.png)

![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)





